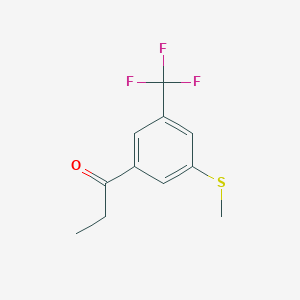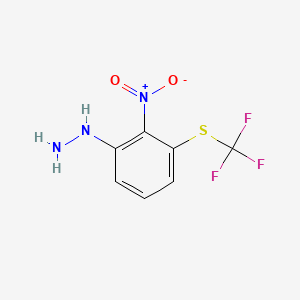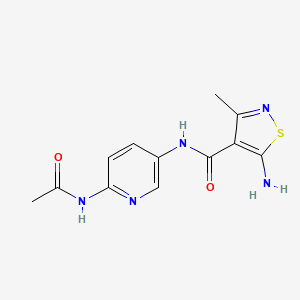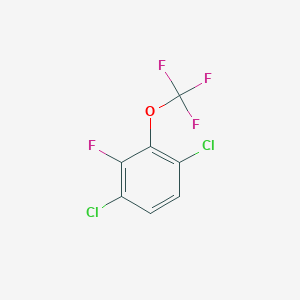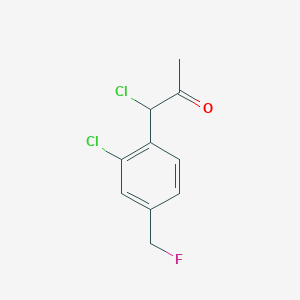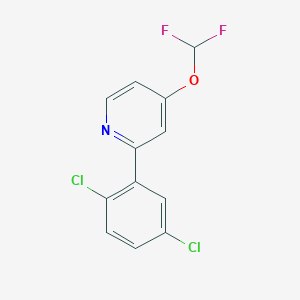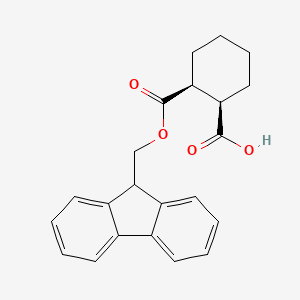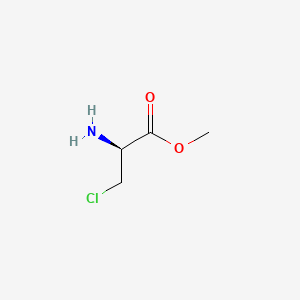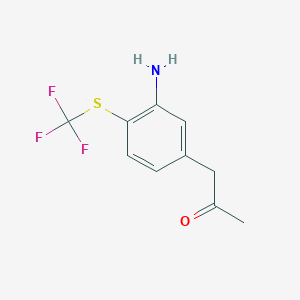
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol . This compound features a trifluoromethylthio group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are explored for developing new drugs.
Industry: The compound is used in the production of materials with enhanced chemical stability and performance
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the amino group.
Fluoxetine: Known for its trifluoromethyl group, fluoxetine is a selective serotonin reuptake inhibitor used as an antidepressant.
The uniqueness of this compound lies in its specific trifluoromethylthio group positioning, which can influence its chemical and biological properties .
Propiedades
Fórmula molecular |
C10H10F3NOS |
|---|---|
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NOS/c1-6(15)4-7-2-3-9(8(14)5-7)16-10(11,12)13/h2-3,5H,4,14H2,1H3 |
Clave InChI |
XTSWZGJXXPSRND-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



